N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S.ClH/c1-16-6-7-21-22(17(16)2)26-25(34-21)28(9-8-27-10-12-33-13-11-27)24(29)18-14-19(30-3)23(32-5)20(15-18)31-4;/h6-7,14-15H,8-13H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAFHOKPRVAKBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, focusing on their potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds derived from benzothiazole have been shown to inhibit the proliferation of various cancer cell lines including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells.
- Mechanism of Action : The anticancer activity is often attributed to the modulation of signaling pathways such as AKT and ERK. In particular, the active compound has been noted for promoting apoptosis and inhibiting cell migration in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. The results indicate that some derivatives exhibit potent antibacterial and antifungal activities when compared to standard drugs like gentamicin and fluconazole.
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4b | Antibacterial | 62.5 µg/ml |
| 5b | Antifungal | 125 µg/ml |
| 6b | Antibacterial | 250 µg/ml |
These findings suggest that modifications to the benzothiazole structure can enhance biological activity .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Studies have reported a decrease in inflammatory cytokines such as IL-6 and TNF-α in treated macrophage cell lines .
Case Studies
- Study on Cancer Cell Lines : A study involving A431 and A549 cell lines demonstrated that treatment with benzothiazole derivatives led to significant reductions in cell viability. Flow cytometry analyses indicated increased apoptosis rates in treated cells compared to controls.
- Antimicrobial Evaluation : Another investigation asse
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and methoxy groups in Compound X exhibit susceptibility to hydrolytic cleavage under specific conditions:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (110°C, 12h) | 3,4,5-trimethoxybenzoic acid + 4,5-dimethylbenzo[d]thiazol-2-amine | Complete cleavage confirmed via TLC and NMR. |
| Alkaline hydrolysis | 5% NaOH, 80°C, 8h | Degradation fragments with free morpholinoethyl amine | Partial decomposition observed; requires inert atmosphere to prevent oxidation. |
The stability of the benzothiazole ring under hydrolysis conditions is attributed to its aromaticity and electron-withdrawing substituents .
Nucleophilic Substitution
The morpholinoethyl group participates in alkylation and acylation reactions:
Reactivity at the Morpholine Nitrogen
| Reaction Partner | Conditions | Product | Notes |
|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C, 6h | Quaternary ammonium salt | Increased water solubility observed. |
| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C → RT | N-Acetyl morpholinoethyl derivative | Confirmed via IR (amide C=O stretch at 1650 cm⁻¹). |
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes regioselective substitution:
The electron-donating methyl groups on the benzothiazole ring direct electrophiles to the less hindered positions .
Oxidation Reactions
The morpholinoethyl side chain and methoxy groups are oxidation-sensitive:
| Oxidizing Agent | Conditions | Primary Transformation |
|---|---|---|
| KMnO₄ (aqueous) | pH 12, 70°C | Morpholine ring opening → formation of dicarboxylic acid |
| m-CPBA | CH₂Cl₂, RT | N-Oxide formation at morpholine |
Oxidation products show reduced biological activity compared to the parent compound .
Coordination Chemistry
The tertiary amine and benzothiazole nitrogen act as ligands for metal ions:
Photochemical Reactions
Under UV light (λ = 254 nm):
-
Methoxy Demethylation : Loss of -OCH₃ groups forms phenolic derivatives.
-
Benzothiazole Ring Scission : Observed after 72h exposure (HPLC-MS shows m/z 228 fragment).
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Moiety
Trimethoxy vs. Cyano Substituents
- Target Compound : The 3,4,5-trimethoxybenzamide group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Analog (CAS 1215477-56-7): Replacing trimethoxy with a cyano group (4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride) reduces molecular weight (471.0 g/mol vs.
Dichloro Substituents
- Compounds 4d and 4e () feature 3,4-dichloro-N-(thiazol-2-yl)benzamide with morpholinomethyl or piperazinyl side chains. The dichloro groups increase electronegativity, possibly enhancing interactions with hydrophobic enzyme pockets but reducing metabolic stability compared to trimethoxy derivatives .
Heterocyclic Core Modifications
Thiazole vs. Benzimidazole
- The target compound’s benzo[d]thiazole core is structurally distinct from benzimidazole derivatives like N-(5(6)-cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide (). Benzimidazoles offer additional hydrogen-bonding sites (NH groups), which may improve target affinity but increase susceptibility to oxidative metabolism .
Morpholinoethyl Side Chain Variations
- The morpholinoethyl group in the target compound is retained in analogs like 4i (N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide, ). Morpholine improves solubility and may modulate interactions with polar residues in biological targets (e.g., kinases or GPCRs) .
- In contrast, N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS 1217115-58-6) replaces morpholine with a dimethylaminoethyl group, reducing steric bulk but increasing basicity, which could affect cellular uptake .
Molecular Weight and Drug-Likeness
*Estimated based on structural similarity.
- The target’s higher molecular weight (~494 g/mol) approaches the upper limit for oral bioavailability (typically <500 g/mol), whereas analogs like CAS 1217115-58-6 (447 g/mol) may exhibit better absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
